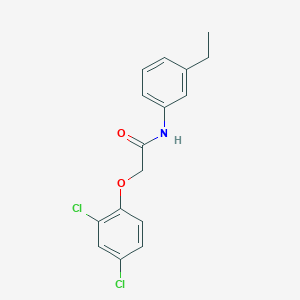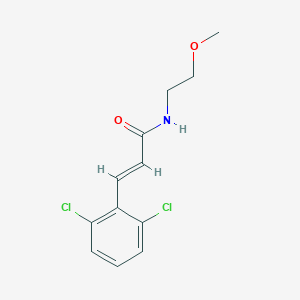![molecular formula C20H25N3O4 B329377 1-[(3,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine](/img/structure/B329377.png)
1-[(3,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dimethoxybenzyl chloride and 3-nitrobenzyl chloride.
Nucleophilic Substitution: These benzyl chlorides undergo nucleophilic substitution reactions with piperazine in the presence of a base such as potassium carbonate or sodium hydroxide.
Reaction Conditions: The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
1-[(3,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl positions can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.
Major Products
Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.
Reduction: Formation of 3-amino-benzyl-4-(3-nitro-benzyl)-piperazine.
Substitution: Formation of various substituted benzyl derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to other biologically active piperazine derivatives.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[(3,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine is not well-documented. based on its structure, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The methoxy and nitro groups may play a role in modulating its biological activity by affecting its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(3,4-Dimethoxy-benzyl)-4-(3-nitro-benzyl)-piperazine: Similar structure with a different substitution pattern on the benzyl ring.
1-(3,5-Dimethoxy-benzyl)-4-(4-nitro-benzyl)-piperazine: Similar structure with a different position of the nitro group.
1-(3,5-Dimethoxy-benzyl)-4-(3-amino-benzyl)-piperazine: Similar structure with a reduced nitro group.
Uniqueness
1-[(3,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine is unique due to the specific combination of methoxy and nitro groups on the benzyl rings, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
特性
分子式 |
C20H25N3O4 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC名 |
1-[(3,5-dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C20H25N3O4/c1-26-19-11-17(12-20(13-19)27-2)15-22-8-6-21(7-9-22)14-16-4-3-5-18(10-16)23(24)25/h3-5,10-13H,6-9,14-15H2,1-2H3 |
InChIキー |
OUNPRFGKKREEDF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-])OC |
正規SMILES |
COC1=CC(=CC(=C1)CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diisopropyl 5-({[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B329296.png)

![5-[(3,4-dimethylphenoxy)methyl]-N-(4-fluorophenyl)furan-2-carboxamide](/img/structure/B329298.png)
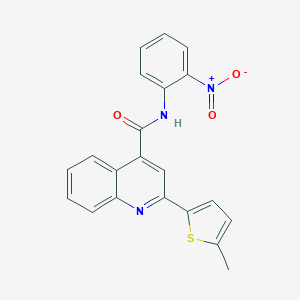
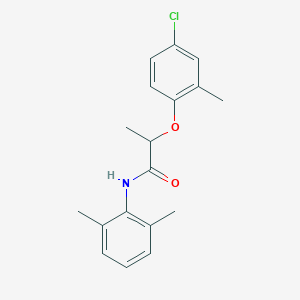
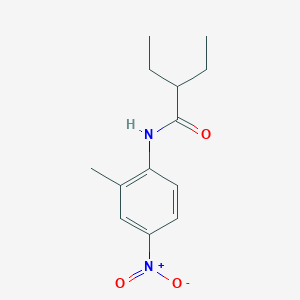

![Ethyl 2-[(5-chloro-2-nitrobenzoyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B329309.png)
![2-(3-methoxyphenyl)-N-[2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-1-methylethyl]-4-quinolinecarboxamide](/img/structure/B329310.png)
![1-Ethyl-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B329312.png)
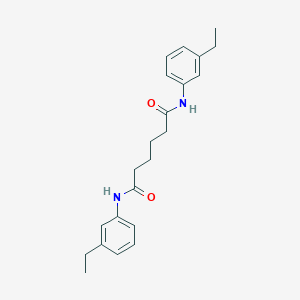
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3,4,5-triethoxybenzamide](/img/structure/B329315.png)
